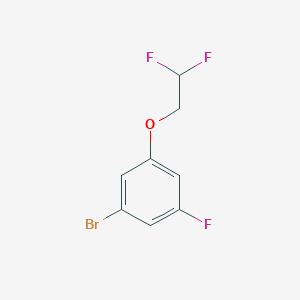
1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene
Vue d'ensemble
Description
1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene is an organic compound with the molecular formula C8H6BrF2O. It is a derivative of benzene, substituted with bromine, fluorine, and a difluoroethoxy group.
Méthodes De Préparation
The synthesis of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-3-fluorobenzene and 2,2-difluoroethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the alcohol, facilitating the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the reaction is optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by various nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form the corresponding hydrocarbons.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative to form biaryl compounds
Applications De Recherche Scientifique
1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals which often exhibit enhanced biological activity and metabolic stability.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene in chemical reactions involves:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached.
Electron-Withdrawing Effects: The fluorine atoms and the difluoroethoxy group exert strong electron-withdrawing effects, stabilizing the transition state and facilitating various reactions.
Comparaison Avec Des Composés Similaires
1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene can be compared with similar compounds such as:
1-Bromo-3-(2,2-difluoroethoxy)benzene: Lacks the additional fluorine atom, resulting in different reactivity and applications.
1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a difluoroethoxy group, leading to variations in electronic properties and reactivity.
Propriétés
IUPAC Name |
1-bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGWKCVBKRTIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405829.png)
![3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B1405830.png)

![6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B1405834.png)





![1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-](/img/structure/B1405845.png)




